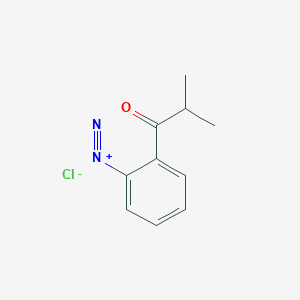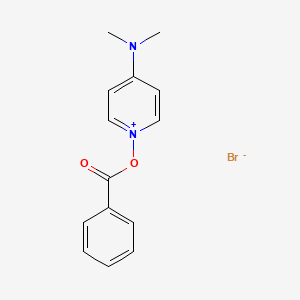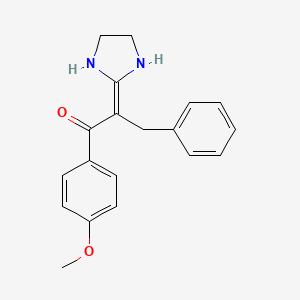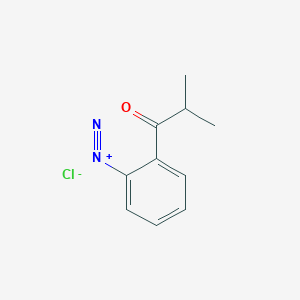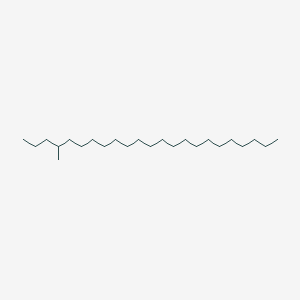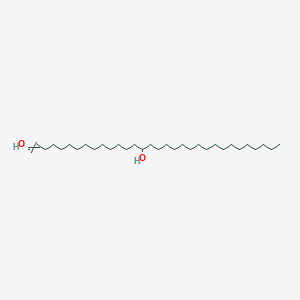![molecular formula C12H14O4S B14305407 Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate CAS No. 113396-49-9](/img/structure/B14305407.png)
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate is an organic compound that belongs to the class of esters It features a sulfinyl group attached to a benzene ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced to the benzene ring through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The ethyl ester group is introduced through an esterification reaction, where the carboxylic acid precursor reacts with ethanol in the presence of an acid catalyst like sulfuric acid.
Linkage Formation: The final step involves the formation of the prop-2-enoate linkage, which can be achieved through a condensation reaction between the sulfinyl benzene derivative and an appropriate acrylate ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Amide or alcohol derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate involves its interaction with molecular targets through its reactive sulfinyl and ester groups. These functional groups can undergo various chemical transformations, enabling the compound to participate in biochemical pathways and exert its effects. The sulfinyl group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
Comparación Con Compuestos Similares
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate can be compared with similar compounds such as:
Ethyl 3-[(4-methylbenzene-1-thio)oxy]prop-2-enoate: Similar structure but with a thioether group instead of a sulfinyl group.
Ethyl 3-[(4-methylbenzene-1-sulfonyl)oxy]prop-2-enoate: Contains a sulfonyl group, which is a more oxidized form of the sulfinyl group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propiedades
Número CAS |
113396-49-9 |
|---|---|
Fórmula molecular |
C12H14O4S |
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
ethyl 3-(4-methylphenyl)sulfinyloxyprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-3-15-12(13)8-9-16-17(14)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Clave InChI |
ZKABAGQACMCZSI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=COS(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


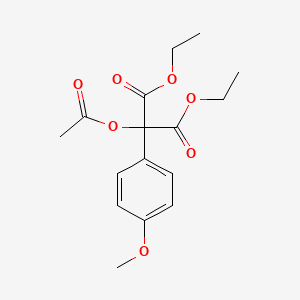
![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)
![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
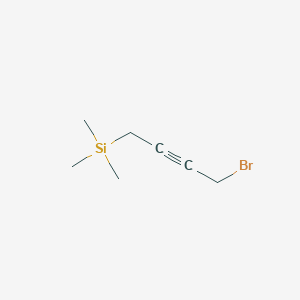
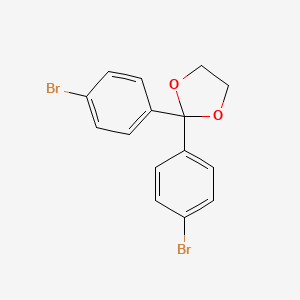
![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
